4-Chloro-6-(pyridin-3-yl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-pyridin-3-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-9-4-8(12-6-13-9)7-2-1-3-11-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQUMHBEXDOVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Chloro 6 Pyridin 3 Yl Pyrimidine and Its Structural Analogs
Precursor Synthesis and Functionalization for 4-Chloro-6-(pyridin-3-yl)pyrimidine
The construction of the target molecule relies on the careful preparation and combination of two primary heterocyclic building blocks: a pyrimidine (B1678525) precursor and a functionalized pyridine (B92270).
The pyrimidine ring is a fundamental component of numerous bioactive molecules, including nucleic acids. rasayanjournal.co.in Its synthesis is a well-established field in organic chemistry. The most common and versatile method for constructing the pyrimidine ring involves the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.eg
Typically, this involves the reaction of 1,3-dicarbonyl compounds or their equivalents with reagents like amidines, urea (B33335), thiourea, or guanidine (B92328). bu.edu.egresearchgate.net The Pinner synthesis, a classic example, utilizes the condensation of a 1,3-dicarbonyl compound with an amidine, often under basic conditions, to form the substituted pyrimidine ring. researchgate.net Another widely used approach is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea or thiourea. researchgate.net
For the synthesis of precursors for 4-chloro-pyrimidines, a common starting material is barbituric acid, which can be treated with reagents like phosphorus oxychloride (POCl₃) to yield chlorinated pyrimidines. researchgate.net For instance, 4,6-dichloro-2-(methylthio)pyrimidine (B19916) is a versatile scaffold that can be selectively functionalized. researchgate.net Another key precursor is 2,4,5,6-tetrachloropyrimidine, which allows for sequential substitution reactions at different positions. researchgate.net
A variety of synthetic strategies for pyrimidine precursors are summarized below:
| Precursor Type | C-C-C Fragment | N-C-N Fragment | Key Features |
| Substituted Pyrimidines | 1,3-Dicarbonyl Compounds | Amidines, Guanidine, Urea | Foundational and versatile method. bu.edu.eg |
| Dihydropyrimidines | Aldehyde, β-Ketoester | Urea, Thiourea | Multicomponent Biginelli reaction. researchgate.netresearchgate.net |
| Polysubstituted Pyrimidines | Allylic Compounds | Amidines | Base-promoted C-N bond formation using O₂ as the oxidant. organic-chemistry.org |
| 4,5-Disubstituted Pyrimidines | Enamines, Orthoformate | Ammonium Acetate | ZnCl₂-catalyzed three-component coupling. organic-chemistry.org |
The pyridine ring is the second most common nitrogen heterocycle found in FDA-approved drugs and is a crucial component in many natural products and pharmaceuticals. lifechemicals.com The synthesis of functionalized pyridines as building blocks for cross-coupling reactions is essential for creating complex molecules like this compound.
Methods to create substituted pyridines often involve either building the ring from acyclic precursors (e.g., Hantzsch pyridine synthesis) or, more commonly, functionalizing a pre-existing pyridine ring. organic-chemistry.org For coupling to a pyrimidine core, the pyridine moiety is typically converted into an organometallic reagent or a boronic acid/ester. For example, a diboration-electrocyclization sequence can provide access to a variety of pyridine-fused boronic ester building blocks, which are ideal for high-throughput synthesis of biaryl compounds. nih.gov
The synthesis of 3-substituted pyridines, relevant to the target molecule, can be achieved through various routes. One approach involves the synthesis of pyridine N-oxides, which can then be regioselectively functionalized. For instance, the addition of Grignard reagents to pyridine N-oxides can yield 2-substituted pyridines. organic-chemistry.org To achieve substitution at the 3-position, more complex strategies are often required, starting from appropriately substituted precursors. A Pd-catalyzed decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids with arylboronic acids provides a straightforward method for preparing heterobiaryl products, including those involving pyridines. organic-chemistry.org
Direct Synthetic Routes to this compound
Direct synthesis of the target molecule and its analogs can be achieved through both conventional and modern, accelerated techniques.
Conventional synthesis, relying on standard heating methods, has been successfully employed to produce this compound and its analogs. A common and effective strategy involves the use of chalcones as intermediates.
In a representative one-pot procedure, a pyridylchalcone is reacted with formamidine (B1211174) or guanidine in the presence of a base like sodium ethoxide. nih.gov This reaction leads to the formation of the corresponding 4-phenyl-6-(pyridin-3-yl)pyrimidine derivative. Subsequent chlorination, if the 4-position is a hydroxyl group, can be achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃).
Research by Németh et al. details two different conventional synthetic procedures for preparing 4-chloro-6-substituted phenyl pyrimidines, which are key intermediates for many enzyme inhibitors. nih.gov These methods avoid the need for special catalysts and can be performed with traditional heating, with the outcome depending on the substituents on the phenyl ring. nih.gov
The table below outlines the synthesis of several structural analogs, highlighting the versatility of the chalcone-based method. nih.gov
| Compound | R1 Group | R2 Group | Reagent | Yield |
| Analog 1 | H | H | Formamidine | 47% |
| Analog 2 | H | OCH₃ | Formamidine | 52% |
| Analog 3 | H | Br | Formamidine | 45% |
| Analog 4 | NH₂ | H | Guanidine | 68% |
| Analog 5 | NH₂ | OCH₃ | Guanidine | 65% |
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner products compared to conventional heating. dntb.gov.ua This technology has been successfully applied to the synthesis of pyrimidine derivatives. acs.org
The synthesis of 4-chloro-6-substituted phenyl pyrimidines can be performed effectively using microwave assistance. nih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. For example, in the synthesis of pyrimidines bearing a chromen-2-one moiety, microwave irradiation decreased the reaction time from approximately 800 minutes to just 15 minutes, while increasing the yield by 20-25%. nih.gov Similarly, the Vilsmeier-Haack chloroformylation to produce 6-chloro-5-formyl-1,4-dihydropyridines saw reaction times drop from 18 hours to 5 minutes under microwave conditions. mdpi.com
This acceleration is attributed to the efficient and direct heating of the solvent and reactants by microwaves, leading to rapid temperature increases and overcoming activation energy barriers more effectively.
Comparison of Conventional vs. Microwave-Assisted Synthesis nih.gov
| Synthesis Method | Reaction Time | Yield | Key Advantages |
| Conventional Heating | ~800 min | Lower (~60-70%) | Standard laboratory setup |
| Microwave Irradiation | ~15 min | Higher (~85-95%) | Drastically reduced reaction time, higher yields, energy efficiency. nih.govrsc.org |
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in Traditional methods for pyrimidine synthesis often use toxic reagents and hazardous solvents. rasayanjournal.co.in In recent years, numerous greener alternatives have been developed. researchgate.net
These environmentally benign approaches include:
Multicomponent Reactions (MCRs): Reactions like the Biginelli synthesis are inherently green as they combine multiple starting materials in a single step, reducing waste and improving atom economy. researchgate.net
Use of Green Solvents: Water is an ideal green solvent due to its availability, non-toxicity, and safety. The synthesis of certain pyrimidine derivatives has been successfully achieved in water, sometimes catalyzed by thiamine (B1217682) hydrochloride (Vitamin B1). researchgate.net
Solvent-Free Reactions: Performing reactions without a solvent, often using techniques like "grindstone chemistry" or solid-state reactions, minimizes waste and simplifies product purification. researchgate.net This method has been used to synthesize dihydropyrimidinones efficiently. researchgate.net
Use of Reusable Catalysts: Employing heterogeneous or recyclable catalysts, such as ionic liquids or nanoparticle-based catalysts, can reduce waste and cost. rasayanjournal.co.inresearchgate.net For instance, a NiTiO₃ nanoparticle catalyst supported on montmorillonite (B579905) K30 has been used for the microwave-assisted synthesis of 4-amino pyrimidine analogues. rsc.org
Energy-Efficient Methods: As discussed, microwave and ultrasonic irradiation are considered green techniques as they are more energy-efficient and lead to faster reactions compared to conventional heating. rasayanjournal.co.in
Table of Green Chemistry Approaches for Pyrimidine Synthesis
| Green Approach | Catalyst/Conditions | Example Application | Reference |
| Water as Solvent | Thiamine hydrochloride (VB1) | Synthesis of fused pyrimidine derivatives | researchgate.net |
| Solvent-Free | CuCl₂·2H₂O / Grindstone technique | Synthesis of dihydropyrimidinones | researchgate.net |
| Microwave-Assisted | NiTiO₃/Montmorillonite K30 | Synthesis of 4-amino pyrimidine analogues | rsc.org |
| Ultrasound Irradiation | Ammonium acetate | Synthesis of benzo organic-chemistry.orgevitachem.comthiazolo[3,2-a]pyrimidine analogues | researchgate.net |
| Multicomponent Reaction | YbCl₃ (Lewis acid) / Solvent-free | Condensation of benzaldehyde, cyclopentanone, and urea | bu.edu.eg |
Complex Synthetic Transformations Utilizing this compound
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyrimidine C-4 Position
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyrimidine. In 2,4-dichloropyrimidines, the C-4 position is generally more susceptible to nucleophilic attack than the C-2 position. wuxiapptec.comstackexchange.com This selectivity is attributed to the greater LUMO coefficient at C-4. stackexchange.com
For this compound, the chloro group at the C-4 position is readily displaced by a variety of nucleophiles. This allows for the introduction of a wide range of substituents, including amines, thiols, and alkoxides. The reactivity of the C-4 position can be influenced by the nature of the substituent at the C-6 position. wuxiapptec.com Lewis acids can also be used to activate the pyrimidine ring towards nucleophilic attack. researchgate.net The SNAr reaction is a widely used strategy in the synthesis of biologically active compounds containing the pyrido[3,2-d]pyrimidine (B1256433) scaffold. nih.gov In some instances, tertiary amine nucleophiles have been shown to exhibit unusual C-2 selectivity in the SNAr reaction of 5-substituted-2,4-dichloropyrimidines. nih.gov
Table 3: Comparison of Reactivity at C-2 and C-4 Positions in Dichloropyrimidines
| Position | General Reactivity in SNAr | Influencing Factors |
|---|---|---|
| C-4 | More reactive | Higher LUMO coefficient, less steric hindrance from adjacent nitrogen. |
| C-2 | Less reactive | Lower LUMO coefficient, potential repulsion between nucleophile and lone pairs of both ring nitrogens. Can become more reactive with certain substituents at C-5 or C-6. |
Regioselective Functionalization and Derivatization of the Pyrimidine Ring
The pyrimidine ring in this compound is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic nature dictates its reactivity, particularly for nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4-position is the most activated site for such substitutions, being para to one ring nitrogen and ortho to the other. This activation makes the C4-position significantly more reactive than the C2-position. stackexchange.com Consequently, the C4-chloro group serves as an excellent leaving group, enabling a wide array of functionalization reactions.
Key methodologies for the derivatization at the C4-position include:
Nucleophilic Aromatic Substitution (SNAr): This is the most direct method for functionalizing the C4-position. The high electrophilicity of C4 allows for the displacement of the chloride by a variety of nucleophiles, including amines, alkoxides, and thiolates, often under mild conditions. Acid-catalyzed amination in water has been shown to be an effective and green method for related chloropyrimidine systems. nih.gov The reaction proceeds efficiently with various anilines and other amines, providing access to a broad range of 4-amino-6-(pyridin-3-yl)pyrimidine analogs. nih.govmdpi.com
Palladium-Catalyzed Cross-Coupling Reactions: For the formation of C-C and C-N bonds with a wider scope of substrates, palladium-catalyzed cross-coupling reactions are indispensable.
Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl, heteroaryl, or alkyl groups at the C4-position by coupling with the corresponding boronic acids or esters. nih.gov This method is highly versatile and tolerant of numerous functional groups.
Buchwald-Hartwig Amination: This provides a powerful alternative to classical SNAr for forming C-N bonds, especially with less nucleophilic amines or when milder conditions are required. orgsyn.orgorganic-chemistry.org It allows for the coupling of a vast range of primary and secondary amines.
The regioselectivity of these transformations is a cornerstone of their synthetic utility, allowing for the precise modification of the pyrimidine core without affecting the pyridine ring or other positions on the pyrimidine ring under controlled conditions.
Table 1: Representative Regioselective Functionalization Reactions at the C4-Position
| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| SNAr (Amination) | Aliphatic or Aromatic Amines (e.g., Aniline) | HCl (cat.), Water, 40-80 °C | 4-Amino-6-(pyridin-3-yl)pyrimidines | nih.gov |
| SNAr (Thiolation) | Thiols (e.g., Thiophenol) | Base (e.g., K2CO3), DMF | 4-(Thioether)-6-(pyridin-3-yl)pyrimidines | researchgate.net |
| Suzuki-Miyaura Coupling | Arylboronic Acids | Pd(PPh3)4, Base (e.g., Na2CO3) | 4,6-Diaryl Pyrimidines | nih.govnih.gov |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd Catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos) | 4-Amino-6-(pyridin-3-yl)pyrimidines | orgsyn.orgorganic-chemistry.org |
Synthesis of Fused Polyheterocyclic Systems Incorporating the this compound Moiety
The this compound scaffold is a valuable building block for constructing fused polyheterocyclic systems, which are prevalent in pharmacologically active molecules. The strategy typically involves initial functionalization at the C4-position, followed by reactions on the pyrimidine or pyridine ring to facilitate intramolecular cyclization.
Pyrido[2,3-d]pyrimidines: These fused systems, known as 1,3,8-triazanaphthalenes, are of significant interest. nih.govmdpi.com A common synthetic route starts with the conversion of the 4-chloro group to a 4-amino group. Subsequent introduction of a three-carbon unit or a functionalized two-carbon unit at the C5-position of the pyrimidine ring enables cyclization to form the adjacent pyridine ring. jocpr.com For instance, a palladium-catalyzed coupling with crotonic acid followed by intramolecular cyclization can yield the pyrido[2,3-d]pyrimidin-7(8H)-one core. nih.gov
Current time information in Bangalore, IN.organicreactions.orgwikipedia.orgTriazolo[1,5-a]pyrimidines: This class of fused heterocycles can be readily synthesized from this compound. The synthesis often proceeds through a key 7-chloro- Current time information in Bangalore, IN.organicreactions.orgwikipedia.orgtriazolo[1,5-a]pyrimidine intermediate. nih.gov This can be achieved by first reacting the starting chloropyrimidine with hydrazine (B178648) to form a hydrazinylpyrimidine, which is then cyclized with a one-carbon synthon (e.g., triethyl orthoformate) to form the triazole ring. Alternatively, condensation of a 1,3-dicarbonyl compound with 3-amino-1,2,4-triazole can be used. nih.govnih.gov The resulting chloro-substituted triazolopyrimidine can be further functionalized. nih.gov
Table 2: Synthesis of Fused Heterocyclic Systems
| Target Fused System | Key Intermediate | Typical Cyclization Strategy | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidines | 4-Amino-5-bromopyrimidine or 4-Amino-5-formylpyrimidine | Palladium-catalyzed coupling with an unsaturated acid/ester followed by intramolecular amidation. | nih.govjocpr.com |
| Current time information in Bangalore, IN.organicreactions.orgwikipedia.orgTriazolo[1,5-a]pyrimidines | 4-Hydrazinyl-6-(pyridin-3-yl)pyrimidine | Condensation with a 1,3-dicarbonyl compound or cyclization with a C1 synthon (e.g., formic acid). | nih.govresearchgate.net |
| Thieno[2,3-d]pyrimidines | 2-Amino-3-cyanothiophene | Gewald reaction followed by cyclization with formamide (B127407) or related reagents. | umich.eduzenodo.org |
Multi-Component Reactions for Diverse Analog Synthesis
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the rapid synthesis of complex molecules from simple starting materials in a single step, minimizing waste and saving time. Several MCRs are applicable for the synthesis of the pyrimidine core and its analogs.
Biginelli Reaction: This well-established three-component reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea. organicreactions.orgwikipedia.org By utilizing 3-pyridinecarboxaldehyde (B140518) as the aldehyde component, this reaction provides a direct route to 4-(pyridin-3-yl)-3,4-dihydropyrimidin-2(1H)-ones, which are structurally related to the target scaffold. organic-chemistry.org These products can be further modified, for example, through oxidation to the aromatic pyrimidine.
Gewald Reaction: The Gewald reaction is a versatile MCR that condenses a ketone or aldehyde, an α-cyanoester, and elemental sulfur to produce polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org These 2-aminothiophenes are crucial precursors for the synthesis of thieno[2,3-d]pyrimidines, a fused analog system. The 2-amino group and an adjacent functional group on the thiophene (B33073) ring can be cyclized to form the pyrimidine ring. umich.eduresearchgate.net
Iridium-Catalyzed Pyrimidine Synthesis: Modern catalytic methods have expanded the scope of MCRs. An iridium-catalyzed multicomponent synthesis allows for the regioselective construction of highly substituted pyrimidines from amidines and up to three different alcohol molecules. acs.org This sustainable method proceeds through a sequence of condensation and dehydrogenation steps, offering a novel entry to unsymmetrically substituted pyrimidines.
Table 3: Multi-Component Reactions for Pyrimidine Analog Synthesis
| Reaction Name | Components | Core Product | Key Features | Reference |
|---|---|---|---|---|
| Biginelli Reaction | Aldehyde (e.g., 3-Pyridinecarboxaldehyde), β-Ketoester, Urea/Thiourea | Dihydropyrimidinones/thiones | Direct access to the core pyrimidine ring structure. | organicreactions.orgwikipedia.orgorganic-chemistry.org |
| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur | 2-Aminothiophenes | Produces key precursors for fused thieno[2,3-d]pyrimidines. | umich.eduwikipedia.org |
| Iridium-Catalyzed MCR | Amidine, Alcohols | Substituted Pyrimidines | High regioselectivity for unsymmetrical products; sustainable. | acs.org |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Chloro 6 Pyridin 3 Yl Pyrimidine
Reactivity of the Chloro Substituent at the Pyrimidine (B1678525) C-4 Position
The chlorine atom at the C-4 position is the most reactive site in the molecule for many transformations. Its reactivity stems from the electron-withdrawing effects of the adjacent ring nitrogens, which polarize the C-Cl bond and stabilize intermediates formed during substitution reactions.
The C-4 position of the pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr). The two ring nitrogen atoms, particularly the one at position 1 (para to the chlorine), effectively stabilize the negative charge developed in the Meisenheimer complex intermediate through resonance. stackexchange.com This makes the C-4 chloro group an excellent leaving group, readily displaced by a variety of nucleophiles.
Studies on analogous 4-chloropyrimidine (B154816) systems demonstrate that the C-4 position is generally more reactive towards nucleophiles than the C-2 position. stackexchange.comnih.gov This enhanced reactivity is attributed to the superior stabilization of the anionic intermediate formed during attack at C-4. stackexchange.com Reactions with nucleophiles such as amines, thiols, and alkoxides proceed to give the corresponding 4-substituted-6-(pyridin-3-yl)pyrimidines. evitachem.com For instance, amination reactions, which are frequently used in medicinal chemistry, can be performed with various primary and secondary amines. nih.govmdpi.com These reactions can sometimes be promoted by acidic conditions, although care must be taken to minimize competing hydrolysis of the chloro group, especially in aqueous media. nih.gov
Table 1: Representative Nucleophilic Displacement Reactions on the 4-Chloro-pyrimidine Scaffold This table is illustrative, based on the known reactivity of 4-chloropyrimidines.
| Nucleophile (Nu-H) | Reagent/Conditions | Product Type |
|---|---|---|
| Primary/Secondary Amine (R¹R²NH) | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., Dioxane, DMF) | 4-(Amino)-6-(pyridin-3-yl)pyrimidine |
| Thiol (RSH) | Base (e.g., NaH), Solvent (e.g., THF) | 4-(Thioether)-6-(pyridin-3-yl)pyrimidine |
| Alcohol (ROH) | Strong Base (e.g., NaH), Solvent (e.g., THF) | 4-(Alkoxy)-6-(pyridin-3-yl)pyrimidine |
| Sodium Azide (NaN₃) | Solvent (e.g., DMF) | 4-(Azido)-6-(pyridin-3-yl)pyrimidine |
The chloro substituent at C-4 serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This has made 4-Chloro-6-(pyridin-3-yl)pyrimidine a valuable building block in the synthesis of more complex molecules. nih.gov
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the chloro-pyrimidine with aryl or heteroaryl boronic acids or esters. researchgate.netrsc.orgmdpi.com The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄, and a base like Na₂CO₃ or K₃PO₄ in a solvent mixture like dioxane/water. mdpi.comacademie-sciences.frresearchgate.net The reactivity of the C-4 chloro group in pyrimidines makes them excellent substrates for this transformation. mdpi.com
Buchwald-Hartwig Amination: For the synthesis of N-aryl or N-heteroaryl derivatives, the Buchwald-Hartwig amination is a powerful method. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples the C-4 chloro position with a wide range of primary or secondary amines. wikipedia.orgnih.govlibretexts.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high efficiency and can be tailored to the specific amine coupling partner. organic-chemistry.orglibretexts.org
Sonogashira Coupling: To introduce alkyne moieties, the Sonogashira coupling is employed. This reaction involves a palladium catalyst and a copper(I) co-catalyst to couple the C-4 chloro group with a terminal alkyne. wikipedia.orglibretexts.org This method provides access to 4-alkynyl-6-(pyridin-3-yl)pyrimidines, which are useful intermediates for further synthetic elaborations. researchgate.net
Table 2: Common Cross-Coupling Reactions Utilizing the C-4 Chloro Group
| Coupling Reaction | Coupling Partner | Typical Catalyst System | Resulting Bond |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | C-C (Aryl/Heteroaryl) |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / Ligand / NaOtBu | C-N |
| Sonogashira | R-C≡CH | Pd(PPh₃)₄ / CuI / Base | C-C (Alkynyl) |
Intramolecular and Intermolecular Reactivity of Pyrimidine Nitrogen Atoms
Electronic Activation: As highly electronegative atoms, they withdraw electron density from the pyrimidine ring (inductive effect), particularly from the ortho and para positions (C-2, C-4, and C-6). This electron deficiency is a key factor in activating the C-4 position for both nucleophilic aromatic substitution and oxidative addition in palladium-catalyzed cross-coupling cycles. stackexchange.com
Basicity and Nucleophilicity: The lone pair of electrons on each nitrogen atom resides in an sp² hybrid orbital and can act as a base or a nucleophile. uoanbar.edu.iq They can be protonated in acidic media, forming a pyrimidinium salt. This protonation further increases the electron-withdrawing nature of the ring, enhancing the reactivity of the C-4 chloro group towards nucleophiles, but deactivating the ring towards electrophilic attack. uoanbar.edu.iq
Catalyst Interaction: The pyrimidine nitrogens can coordinate to the metal center of catalysts, such as palladium, during cross-coupling reactions. This interaction can influence the catalyst's activity and the reaction's outcome, sometimes affecting yields. mdpi.com
Reactivity of the Pyridine (B92270) Nitrogen Atom and Ring
The pyridine substituent at the C-6 position also significantly influences the molecule's chemical properties.
Basicity: Similar to the pyrimidine nitrogens, the pyridine nitrogen has a lone pair of electrons in an sp² orbital, making it basic and susceptible to protonation under acidic conditions. uoanbar.edu.iq Its basicity is comparable to that of pyridine itself.
Ring Reactivity: The pyridine ring is electron-deficient due to its own nitrogen atom. This deactivates the ring towards electrophilic substitution, which would require harsh conditions. uoanbar.edu.iq Conversely, the ring is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen (the 2'- and 4'-positions of the pyridine ring), although this is less pronounced than the reactivity at the C-4 position of the pyrimidine ring. The pyridine nitrogen can also act as a directing group in certain metal-catalyzed reactions through coordination.
Comprehensive Mechanistic Investigations of this compound Transformations
While specific mechanistic studies on this compound are not extensively documented, the pathways of its key transformations can be understood from well-established mechanisms for analogous heterocyclic systems.
The transformations of this compound proceed through characteristic reaction intermediates.
Meisenheimer Complex in SNAr: In nucleophilic displacement reactions, the key intermediate is a resonance-stabilized anionic σ-complex, known as a Meisenheimer complex. stackexchange.com This intermediate is formed by the addition of the nucleophile to the C-4 carbon, temporarily breaking the ring's aromaticity. The negative charge is delocalized over the pyrimidine ring and is effectively stabilized by the electron-withdrawing nitrogen atoms. Subsequent expulsion of the chloride ion restores aromaticity and yields the final substituted product.
Organopalladium Intermediates in Cross-Coupling: Palladium-catalyzed cross-coupling reactions proceed via a catalytic cycle involving several organopalladium intermediates.
Oxidative Addition: The cycle begins with the oxidative addition of the C-Cl bond to a low-valent palladium(0) species, forming a square planar palladium(II) intermediate, [Ar-Pd(L)₂-Cl]. wikipedia.org
Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): In the Suzuki coupling, the next step is transmetalation, where the aryl group from the boronic acid is transferred to the palladium center, displacing the chloride. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex. wikipedia.org
Reductive Elimination: The final step is reductive elimination from the palladium(II) complex, which forms the new C-C or C-N bond of the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. wikipedia.org
For Sonogashira couplings, the mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to that described above, while a copper cycle generates a copper(I) acetylide intermediate, which then participates in a transmetalation step with the palladium(II) complex. wikipedia.orglibretexts.org
Strategic Application of 4 Chloro 6 Pyridin 3 Yl Pyrimidine Scaffold in Rational Design of Biologically Active Chemical Probes and Modulators
The Pyrimidine-Pyridine Scaffold as a Privileged Structure in Chemical Biology
The fusion of pyrimidine (B1678525) and pyridine (B92270) rings creates a scaffold with unique physicochemical properties that are highly conducive to interactions with biological macromolecules. nih.govnih.gov Pyrimidine and pyridine moieties are prevalent in a wide array of natural products and FDA-approved drugs, underscoring their biological relevance and acceptance. nih.govresearchgate.netbenthamdirect.com This inherent "privileged" status signifies that the scaffold possesses the necessary structural features to bind to multiple, distinct biological targets, thereby increasing the probability of identifying novel bioactive compounds. researchgate.net The nitrogen atoms within the heterocyclic rings can act as hydrogen bond acceptors, while the aromatic nature of the system allows for various non-covalent interactions, including π-π stacking and hydrophobic interactions. researchgate.net These versatile binding capabilities make the pyrimidine-pyridine core an attractive starting point for the development of new drugs. nih.govresearchgate.net
Rational Design of 4-Chloro-6-(pyridin-3-yl)pyrimidine Derivatives for Targeted Molecular Interactions
The this compound scaffold serves as an excellent template for rational drug design. The chlorine atom at the 4-position is a key reactive handle, enabling facile nucleophilic substitution reactions. This allows for the systematic introduction of a diverse range of functional groups, thereby enabling the fine-tuning of the molecule's steric and electronic properties to achieve desired biological activity and selectivity. researchgate.net
By strategically modifying the scaffold, researchers can create libraries of derivatives and screen them against specific biological targets. This structure-activity relationship (SAR) approach, guided by computational modeling and experimental data, facilitates the optimization of lead compounds with enhanced potency and target specificity. For instance, the modification of substituents on the pyrimidine ring is a common strategy in the quest for new anticancer agents. researchgate.net
Modulation of Protein-Protein Interactions (PPIs) via Pyrimidine-Based Scaffolds
Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, and their dysregulation is often implicated in disease. nih.govnih.gov Consequently, the development of small molecules that can modulate PPIs represents a promising therapeutic strategy. nih.gov While historically considered "undruggable" targets due to their large and often flat binding interfaces, recent advances have demonstrated that small molecules can indeed disrupt or stabilize these interactions. escholarship.orgescholarship.org
The pyrimidine scaffold has emerged as a valuable framework for the design of PPI modulators. nih.gov The ability to introduce diverse substituents allows for the creation of molecules that can mimic the key interactions of one of the protein partners, thereby competitively inhibiting the formation of the protein complex. For example, a pyrimidine derivative, compound 18, has shown the ability to inhibit the NusB/NusE PPI in Bacillus subtilis with an IC50 value of 6.1 μM. nih.gov This highlights the potential of pyrimidine-based scaffolds in developing novel antimicrobial agents that act by disrupting essential bacterial PPIs. nih.govnih.gov
Development of Enzyme Inhibitors and Modulators Based on the this compound Framework
The versatility of the this compound scaffold extends to the development of a wide range of enzyme inhibitors. By tailoring the substituents, this framework can be adapted to target the active sites of various enzymes with high specificity.
Kinase Inhibition (e.g., Tyrosine Kinases, MARK4, CDK4/6)
Kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer. The pyrimidine core is a well-established scaffold for the development of kinase inhibitors. nih.govunisi.it
Derivatives of the pyridopyrimidine and pyrazolopyrimidine scaffolds have shown potent inhibitory activity against various kinases. For instance, selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) have been developed, which are crucial regulators of the cell cycle. nih.govnih.govgoogle.com Dysregulation of the CDK4/6 pathway is a common feature in cancer, making it an attractive therapeutic target. nih.gov The pyrido[4′,3′:4,5]pyrrolo[2,3-d]pyrimidine scaffold has been utilized to develop dual inhibitors of CDK4 and fms-like tyrosine kinase (FLT) 3. nih.gov Similarly, 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) derivatives have been identified as potent and selective inhibitors of the Axl receptor tyrosine kinase. nih.gov
The development of these inhibitors often involves a rational design approach, starting from a known kinase inhibitor scaffold and systematically modifying it to improve potency and selectivity. For example, the pyrimidine-benzimidazole scaffold was identified as a promising CDK4/6 inhibitor through virtual screening. nih.gov
Table 1: Examples of Pyrimidine-Based Kinase Inhibitors
| Scaffold/Derivative | Target Kinase(s) | Reported Activity (IC50) |
| Pyrido[4′,3′:4,5]pyrrolo[2,3-d]pyrimidine derivative (AMG 925) | CDK4, FLT3 | 3 nM, 1 nM |
| 6-(Pyrimidin-4-yl)-1H-benzo[d]imidazole derivative | CDK4/6 | 1.5 nM (CDK4), 22 nM (CDK6) |
| 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivative (ER-001259851-000) | Axl | Potent and selective |
| N-(pyridin-3-yl) proline derivative | CDK4/6 | Potent inhibitory activities |
| 6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidine derivative (5g) | ATR kinase | 0.007 µM |
Dihydrofolate Reductase Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the synthesis of tetrahydrofolate, a precursor for nucleotide synthesis. nih.gov Inhibition of DHFR disrupts DNA synthesis and repair, making it an effective target for antimicrobial and anticancer agents. nih.gov
The pyrimidine scaffold is a key structural feature of many DHFR inhibitors. nih.gov For example, methotrexate, a well-known anticancer drug, is a pyrimidine analog. researchgate.net Researchers have designed and synthesized pyrimidine-clubbed benzimidazole (B57391) derivatives as potential DHFR inhibitors with antibacterial and antifungal activities. nih.gov The rationale behind this approach is to combine the pharmacophoric features of both pyrimidine and benzimidazole nuclei to achieve synergistic effects and improved biological potential. nih.gov
Inhibition of Other Key Biological Enzymes
The utility of the this compound scaffold is not limited to kinases and DHFR. Its adaptable nature allows for the design of inhibitors for a variety of other enzymes. For example, pyrimidine derivatives have been investigated as inhibitors of carbonic anhydrase, acetylcholinesterase, butyrylcholinesterase, α-glycosidase, and aldose reductase, enzymes implicated in diseases such as epilepsy, glaucoma, Alzheimer's disease, and diabetes. nih.gov
Furthermore, novel 4-phenyl-6-(pyridin-3-yl)pyrimidines have been synthesized and evaluated for their antitrypanosomal activity. researchgate.netnih.govnih.gov One such derivative, 4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine, demonstrated a potent IC50 value of 0.38 μM against Trypanosoma brucei rhodesiense. nih.govnih.gov While in silico studies suggested rhodesain as a potential target, experimental validation showed low inhibition, indicating that the observed antitrypanosomal activity may be due to interaction with other targets. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogs for Optimized Activity
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For analogs of this compound, these studies have revealed critical insights into the structural requirements for potent and selective biological effects.
Key observations from SAR studies include:
Substitution on the Pyrimidine Ring: The chlorine atom at the 4-position of the pyrimidine ring is a key site for nucleophilic substitution, allowing for the introduction of various functional groups such as amines and thiols. evitachem.com This position is crucial for modulating the electronic properties and steric bulk of the molecule, which in turn affects binding affinity and activity. For instance, replacement of the chlorine with different substituents can significantly alter the compound's interaction with target proteins. evitachem.com
Modifications of the Phenyl Group: In analogs where a phenyl group is also present, its substitution pattern plays a significant role in determining activity. For example, in a series of 4-phenyl-6-(pyridin-3-yl)pyrimidines, the introduction of a 2-methoxyphenyl group led to a more than 50-fold increase in antitrypanosomal activity compared to the unsubstituted phenyl analog. nih.gov Conversely, moving the methoxy (B1213986) group to the 3-position resulted in decreased activity. nih.gov The presence of halogen atoms like bromine or fluorine on the phenyl ring also influences potency, though not always in a straightforwardly positive manner. nih.gov
The Role of the Pyridine Nitrogen: The position of the nitrogen atom within the pyridyl moiety can significantly impact biological activity. Studies on related quinoline (B57606) derivatives have shown that a 4-pyridyl group can retain potency, and its activity can be superior to that of a 2-pyridylvinyl group, highlighting the importance of the nitrogen's location for target engagement. nih.gov
Introduction of Additional Functional Groups: The addition of groups like -OCH3, -OH, -C=O, and NH2 has been shown to enhance the antiproliferative activity of pyridine-derived compounds against various cancer cell lines. mdpi.com In contrast, bulky groups or halogens can sometimes lead to lower activity. mdpi.com
These SAR insights are crucial for guiding the design of more potent and selective analogs.
Table 1: SAR of 4-Phenyl-6-(pyridin-3-yl)pyrimidine Analogs against T. b. rhodesiense
| Compound | R Group on Phenyl Ring | IC50 (µM) |
|---|---|---|
| 1 | H | 4.8 researchgate.net |
| 3 | 2-OCH3 | 19.6 researchgate.net |
| 4 | 2-Br | 13.5 researchgate.net |
| 5 | 3-OCH3 | 8.0 researchgate.net |
| 6 | 3-Br | 2.0 researchgate.net |
| 7 | 3-F | 12.4 researchgate.net |
| 8 | 4-OCH3 | 6.8 researchgate.net |
| 11 (2-amino) | H | 13.8 nih.gov |
| 13 (2-amino) | 2-OCH3 | 0.38 nih.govresearchgate.net |
| 15 (2-amino) | 3-OCH3 | >20 nih.gov |
| 16 (2-amino) | 3-Br | >20 nih.gov |
| 17 (2-amino) | 3-F | >20 nih.gov |
| 18 (2-amino) | 4-OCH3 | >20 nih.gov |
| 19 (2-amino) | 4-Br | 11.2 nih.gov |
Lead Optimization and Derivatization Strategies Leveraging the Pyrimidine-Pyridyl Core
The pyrimidine-pyridyl core is a cornerstone for lead optimization, a process where a promising hit compound is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. The this compound scaffold is particularly amenable to such strategies due to its synthetic tractability.
Common lead optimization strategies include:
Bioisosteric Replacement: This involves substituting one part of the molecule with a chemical group that has similar physical or chemical properties, with the aim of improving biological activity or metabolic stability. For example, replacing a purine (B94841) scaffold with a pyrazolo[3,4-d]pyrimidine has been a successful strategy in developing CDK2 inhibitors. nih.govrsc.org This approach maintains key interactions with the target while potentially improving other properties.
Introduction of Diverse Substituents: The reactive chlorine atom on the pyrimidine ring is an ideal handle for introducing a wide range of substituents through nucleophilic substitution reactions. evitachem.com This allows for the exploration of a vast chemical space to identify groups that enhance target binding and cellular activity. For instance, attaching nitrogen heterocycles like pyrimidine or pyridazine (B1198779) can maintain potency while reducing lipophilicity. osti.gov
Structure-Based Design: When the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to design derivatives that fit optimally into the binding site. This rational approach helps in prioritizing the synthesis of compounds with a higher probability of success.
An example of successful lead optimization is the development of pyrazolo[3,4-d]pyrimidine derivatives as c-Src kinase inhibitors for neuroblastoma. nih.gov Starting from initial hits, optimization studies led to new derivatives with nanomolar inhibitory constants and significant antiproliferative activity. nih.gov
Design of High-Throughput Screening (HTS) Libraries and Virtual Screening Efforts
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify initial "hits" with desired biological activity. The this compound scaffold is a valuable component in the design of HTS libraries due to its potential to interact with a wide range of biological targets.
Key aspects of library design and screening include:
Diversity-Oriented Synthesis: Creating libraries with a high degree of structural diversity increases the chances of finding hits against various targets. The pyrimidine-pyridyl core can be readily functionalized to generate a large number of diverse analogs.
Fragment-Based Screening: This approach uses smaller, low-molecular-weight compounds ("fragments") for initial screening. Hits from fragment screening can then be grown or linked together to create more potent lead compounds. The pyrimidine-pyridyl scaffold itself can be considered a valuable fragment for library design. sygnaturediscovery.com
Virtual Screening: This computational technique uses computer models to predict the binding of a large library of virtual compounds to a target protein. nih.gov It is a cost-effective way to narrow down a large library to a smaller, more manageable set of compounds for experimental testing. nih.gov Virtual screening has been successfully used to identify novel inhibitors for various diseases, including visceral leishmaniasis, by exploring proprietary compound libraries. nih.gov For example, a virtual screening of a pyrido[2,3-d]pyrimidine (B1209978) database was used to design novel inhibitors of human thymidylate synthase. researchgate.net
Table 2: Examples of Compound Libraries for Drug Discovery
| Library Type | Description | Number of Compounds | Key Features |
|---|---|---|---|
| Fragment Library | Low molecular weight compounds used as starting points. | ~1,700 sygnaturediscovery.com | MW <300, follows "Rule of 3". sygnaturediscovery.com |
| LeadFinder Library | Lead-like compounds for hit-to-lead programs. | ~150,000 sygnaturediscovery.com | MW 250-400, low complexity. sygnaturediscovery.com |
| Proprietary Screening Library | Novel compounds synthesized in-house. | Targeting 150,000 sygnaturediscovery.com | MW 250-450, novel 3D and heterocyclic scaffolds. sygnaturediscovery.com |
| Virtual Library | Enumerated compounds for in silico screening. | 17 million sygnaturediscovery.com | Synthetically enabled, drug-like property range. sygnaturediscovery.com |
Investigation of Molecular Mechanisms of Action of this compound Derivatives at the Sub-Cellular Level
Understanding the molecular mechanism of action of a compound is crucial for its development as a therapeutic agent or a chemical probe. For derivatives of this compound, this involves identifying their specific cellular targets and the downstream pathways they modulate.
Techniques used to investigate molecular mechanisms include:
Target Identification: This can be achieved through various methods, including affinity chromatography, proteomics, and genetic approaches. In some cases, in silico target prediction can provide initial hypotheses. For example, in silico investigations suggested rhodesain as a potential target for antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines, although this was later refuted by in vitro experiments, highlighting the need for experimental validation. nih.gov
Enzymatic Assays: Once a target is identified, its inhibition or activation by the compound can be quantified through enzymatic assays. For example, pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit CDK2/cyclin A2 with IC50 values in the nanomolar range. rsc.org
Cell-Based Assays: These assays are used to study the effects of the compound on cellular processes such as cell proliferation, apoptosis, and cell cycle progression. For instance, certain 4,6-diaryl pyrimidine derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in leukemia cells. researchgate.netnih.gov
Molecular Modeling: Computational studies, such as molecular docking, can provide insights into how a compound binds to its target at the atomic level. nih.gov This can help to explain the observed SAR and guide further optimization. Docking studies of pyrazolo[3,4-d]pyrimidine derivatives in the active site of CDK2 have confirmed key hydrogen bonding interactions. nih.gov
Application in Target Validation Studies within Chemical Biology
Target validation is the process of confirming that a specific biological target is involved in a disease process and is a suitable point for therapeutic intervention. Chemical probes, which are small molecules that selectively interact with a specific target, are invaluable tools for this purpose.
Derivatives of this compound can serve as excellent chemical probes due to their potential for high potency and selectivity. Their utility in target validation stems from their ability to:
Modulate Target Activity in a Controlled Manner: By using a potent and selective inhibitor, researchers can study the physiological consequences of blocking a specific target in cells or animal models.
Provide a Link Between Target and Phenotype: Observing a specific cellular or physiological effect upon treatment with a selective probe provides strong evidence for the role of the target in that process.
Serve as a Starting Point for Drug Discovery: A well-validated chemical probe can be the foundation for a full-fledged drug discovery program. The pyridine structure, in particular, is a valuable scaffold for creating novel molecules for this purpose. mdpi.com
For example, the identification of potent and selective inhibitors of a particular kinase through screening of a pyrimidine-based library can help to validate that kinase as a drug target for a specific cancer.
Emerging Research Directions and Future Perspectives for 4 Chloro 6 Pyridin 3 Yl Pyrimidine Chemistry
Integration of Artificial Intelligence and Machine Learning in Scaffold-Based Drug Discovery
| AI/ML Technique | Application in Scaffold-Based Drug Discovery | Potential Impact on 4-Chloro-6-(pyridin-3-yl)pyrimidine Research |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of new compounds based on their chemical structure. patsnap.com | Accelerates the identification of potent derivatives by modeling the structure-activity relationship. nih.gov |
| Generative Adversarial Networks (GANs) & Recurrent Neural Networks (RNNs) | Designs novel molecules with desired therapeutic properties (de novo drug design). researchgate.net | Creates new, optimized this compound analogs for specific biological targets. |
| Deep Learning | Predicts pharmacokinetic properties (ADME) and toxicity profiles of molecules. nih.gov | Reduces late-stage failures by identifying potentially problematic derivatives early. |
| Natural Language Processing (NLP) | Extracts insights from scientific literature and patents to identify novel drug targets and scaffolds. nih.gov | Uncovers new therapeutic areas and applications for the pyrimidine (B1678525) scaffold. |
Development of Novel and Sustainable Synthetic Methodologies for Enhanced Chemical Diversity
The development of novel and sustainable synthetic methods is paramount for expanding the chemical diversity of the this compound library and ensuring that chemical manufacturing is environmentally responsible. benthamdirect.com Green chemistry principles are increasingly being applied to the synthesis of pyrimidine derivatives, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.govresearchgate.net
One promising approach is the use of multicomponent reactions (MCRs). MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, which is highly efficient. acs.org An iridium-catalyzed multicomponent synthesis has been reported for producing highly substituted pyrimidines from alcohols and amidines, showcasing a regioselective and sustainable pathway. acs.org Such methods could be adapted to generate a wide array of derivatives from the core this compound structure.
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. researchgate.net This method has been successfully used for the synthesis of various substituted pyrimidines. nih.gov The application of microwave irradiation to the synthesis of this compound derivatives could streamline the production of compound libraries for screening.
Furthermore, the use of greener solvents and catalysts is a key aspect of sustainable synthesis. researchgate.net Research is ongoing into solvent-free reactions and the use of catalysts that are less toxic and can be recycled. nih.gov For instance, ultrasound-assisted synthesis has been shown to be effective for producing pyrimidine derivatives in high yields under mild, eco-friendly conditions. vulcanchem.com These innovative and sustainable methodologies not only enhance chemical diversity but also align with the broader goal of creating more environmentally benign chemical processes. researchgate.net
| Sustainable Synthetic Methodology | Description | Advantage for Synthesizing Pyrimidine Derivatives |
|---|---|---|
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials. acs.org | High atom economy, reduced waste, and rapid generation of molecular complexity. acs.org |
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions, often leading to dramatically reduced reaction times and increased yields. researchgate.net | Faster reaction rates and improved efficiency compared to conventional heating. nih.gov |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce cavitation, which enhances chemical reactivity. | Environmentally friendly, high yields, and mild reaction conditions. vulcanchem.com |
| Green Catalysts | Use of non-toxic, recyclable, and highly efficient catalysts to promote chemical transformations. nih.gov | Reduces environmental impact and improves the overall sustainability of the synthesis. researchgate.net |
| Solvent-Free Reactions | Conducting chemical reactions without a solvent, often by grinding solid reactants together ("Grindstone Chemistry"). researchgate.net | Eliminates solvent waste and can lead to cleaner reactions with easier product isolation. researchgate.net |
Advanced Computational Approaches for Predictive Modeling and Materials Science Applications
Advanced computational methods are becoming indispensable tools for predicting the properties of molecules and guiding experimental work. For this compound, these approaches can forecast its behavior and potential applications not only in a biological context but also in the realm of materials science.
Density Functional Theory (DFT) is a powerful quantum chemical method used to calculate the electronic structure of molecules. nih.gov DFT calculations can provide insights into a molecule's geometry, reactivity, and spectroscopic properties. acs.org For instance, DFT can be used to estimate the acidities (pKa values) of pyrimidine compounds, which is crucial for understanding their behavior in different pH environments, such as those found in biological systems. nih.gov
Molecular Dynamics (MD) simulations complement DFT by modeling the movement of atoms and molecules over time. acs.org This allows researchers to study the conformational flexibility of the this compound scaffold and its interactions with biological targets or solvent molecules. acs.org Such simulations are vital for understanding binding affinities and the mechanism of action of potential drug candidates.
Beyond medicinal chemistry, the unique electronic and structural features of the pyrimidine ring make it a candidate for applications in materials science. The pyrimidine structure has been studied as a component in calamitic liquid crystals, where its physicochemical properties influence the material's electro-optical behavior. tandfonline.com Computational modeling can be used to predict how derivatives of this compound might self-assemble and what their bulk material properties would be. This predictive power can guide the synthesis of new materials with tailored optical or electronic characteristics. For example, the planar structure and potential for π-π stacking in quinoline-substituted pyrimidines suggest applications in organic electronics. vulcanchem.com
| Computational Approach | Description | Application for this compound |
|---|---|---|
| Density Functional Theory (DFT) | A quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov | Predicting molecular geometry, reactivity, pKa values, and spectroscopic properties. nih.govacs.org |
| Molecular Dynamics (MD) Simulations | A computer simulation method for analyzing the physical movements of atoms and molecules. acs.org | Studying conformational changes, binding interactions with proteins, and solvation effects. acs.org |
| Quantitative Structure–Property Relationship (QSPR) | Models that correlate the chemical structure with physical or material properties. | Predicting properties like boiling point, density, and electro-optical behavior for materials science applications. tandfonline.com |
| Molecular Docking | A method which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov | Identifying potential binding modes of this compound derivatives in the active site of a target protein. nih.gov |
Q & A
Q. What are the recommended synthetic routes for preparing 4-Chloro-6-(pyridin-3-yl)pyrimidine, and what key reaction conditions should be optimized?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A common approach uses pyridinyl boronic acids or stannanes in cross-coupling reactions with chloropyrimidine precursors under palladium catalysis. For example:
- Reagents : 3-Pyridinylboronic acid and 4,6-dichloropyrimidine.
- Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and a solvent mixture of toluene/water at 80–100°C for 12–24 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
Q. Key Optimization Parameters :
- Catalyst loading (0.5–5 mol% Pd).
- Temperature control to minimize side reactions (e.g., dehalogenation).
- Stoichiometric ratio of boronic acid to chloropyrimidine (1.2:1 to ensure complete conversion).
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks based on coupling patterns. The pyridin-3-yl group shows distinct aromatic protons at δ 8.5–9.0 ppm (doublet of doublets), while the pyrimidine ring protons appear as singlets near δ 8.3 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic pattern matching chlorine (3:1 ratio for ³⁵Cl/³⁷Cl).
- X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles between pyridine and pyrimidine rings) .
Q. Table 1: Representative Spectroscopic Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.89 (d, J=5.1 Hz, 1H), 8.67 (d, J=8.2 Hz, 1H), 8.45 (s, 1H) | |
| HRMS (ESI+) | m/z 222.0321 [M+H]⁺ (calculated: 222.0325) |
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles, and N95 mask to prevent inhalation of fine particles .
- Ventilation : Use fume hoods for weighing and reactions; avoid skin contact due to potential irritancy.
- Waste Disposal : Segregate halogenated waste for incineration by licensed facilities to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for this compound derivatives?
Methodological Answer:
- Step 1 : Verify sample purity via HPLC (≥95% purity threshold). Impurities like residual solvents or by-products (e.g., dechlorinated analogs) can distort signals.
- Step 2 : Perform variable-temperature NMR to assess dynamic effects (e.g., rotational barriers in substituents causing splitting) .
- Step 3 : Compare with computational predictions (DFT calculations for chemical shifts) to validate assignments .
Case Study : A study observed anomalous doubling of pyrimidine protons due to slow rotation of the pyridinyl group. VT-NMR at 60°C resolved splitting into a singlet, confirming restricted rotation .
Q. What strategies improve the yield of Suzuki-Miyaura coupling reactions for this compound synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂/XPhos systems for enhanced stability in aqueous conditions .
- Solvent Optimization : Use DMF/H₂O mixtures to solubilize both chloropyrimidine and boronic acid.
- Additives : Include tetrabutylammonium bromide (TBAB) to accelerate transmetallation .
Q. Table 2: Reaction Optimization Results
| Condition | Yield (%) | Notes |
|---|---|---|
| Pd(PPh₃)₄, toluene/H₂O | 65 | Baseline |
| Pd(OAc)₂/XPhos, DMF/H₂O | 82 | Improved solubility |
| + TBAB (0.1 equiv) | 89 | Faster kinetics |
Q. How can computational modeling guide the design of this compound derivatives for kinase inhibition studies?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to predict binding affinities to ATP pockets (e.g., EGFR kinase). Focus on H-bond interactions between pyrimidine nitrogen and kinase backbone .
- QSAR Analysis : Corporate substituent effects (e.g., electron-withdrawing groups at pyridinyl position) to enhance inhibitory potency .
Example : Methyl substitution at the pyridinyl 4-position increased hydrophobic interactions in a JAK2 inhibition model, improving IC₅₀ by 3-fold .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
Methodological Answer:
- Challenge : Low solubility in common solvents.
- Solution : Use mixed solvents (e.g., DCM/hexane) for slow evaporation. For stubborn cases, employ vapor diffusion with acetonitrile/ether .
- Crystallography Tips : Mount crystals at low temperature (100 K) to minimize disorder. High-resolution data (≤0.8 Å) ensures accurate bond-length measurements .
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) favor C4 substitution due to reduced steric hindrance compared to C6.
- Electronic Effects : Electron-deficient pyrimidine rings (enhanced by pyridinyl conjugation) accelerate SNAr reactions. Hammett studies show a ρ value of +3.2, indicating strong electrophilic character .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
